Cas no 1261668-98-7 (2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride)

2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride
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- インチ: 1S/C14H7ClF4O/c15-13(20)9-3-6-11(12(16)7-9)8-1-4-10(5-2-8)14(17,18)19/h1-7H
- InChIKey: POKYHUCCTBXNPQ-UHFFFAOYSA-N
- ほほえんだ: ClC(C1C=CC(=C(C=1)F)C1C=CC(C(F)(F)F)=CC=1)=O
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 350
- 疎水性パラメータ計算基準値(XlogP): 5
- トポロジー分子極性表面積: 17.1
2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A011008730-1g |
2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride |
1261668-98-7 | 97% | 1g |
$1460.20 | 2023-09-03 | |
Alichem | A011008730-500mg |
2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride |
1261668-98-7 | 97% | 500mg |
$806.85 | 2023-09-03 | |
Alichem | A011008730-250mg |
2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride |
1261668-98-7 | 97% | 250mg |
$475.20 | 2023-09-03 |
2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chloride 関連文献
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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10. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
2-Fluoro-4'-(trifluoromethyl)biphenyl-4-carbonyl chlorideに関する追加情報
2-Fluoro-4'-(Trifluoromethyl)biphenyl-4-Carbonyl Chloride: A Comprehensive Overview
The compound with CAS No. 1261668-98-7, known as 2-Fluoro-4'-(Trifluoromethyl)biphenyl-4-Carbonyl Chloride, is a highly specialized organic compound with significant applications in modern chemistry and materials science. This compound is characterized by its unique structure, which combines a biphenyl system with fluorine and trifluoromethyl substituents, making it a valuable building block in the synthesis of advanced materials and pharmaceuticals.
Biphenyl systems are widely studied due to their stability and versatility in chemical reactions. The presence of fluorine atoms in this compound enhances its electronic properties, making it highly reactive under specific conditions. Recent studies have highlighted the importance of such fluorinated compounds in the development of high-performance polymers and optoelectronic materials. The trifluoromethyl group further contributes to the compound's stability and reactivity, making it a key intermediate in various synthetic pathways.
The synthesis of 2-Fluoro-4'-(Trifluoromethyl)biphenyl-4-Carbonyl Chloride involves a series of precise chemical reactions, including nucleophilic aromatic substitution and Friedel-Crafts acylation. These methods ensure the formation of the desired product with high purity and yield. Researchers have optimized these processes to minimize side reactions and improve the overall efficiency of the synthesis.
In terms of applications, this compound is extensively used in the preparation of fluorinated aromatic polymers, which exhibit exceptional thermal stability and mechanical strength. These polymers are finding increasing use in aerospace and automotive industries due to their ability to withstand extreme conditions. Additionally, the compound serves as a precursor for the synthesis of bioactive molecules, where its fluorinated structure plays a critical role in modulating pharmacokinetic properties.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 2-Fluoro-4'-(Trifluoromethyl)biphenyl-4-Carbonyl Chloride. Quantum mechanical calculations have revealed that the fluorine atoms significantly influence the electron distribution within the molecule, enhancing its electrophilic character. This understanding has paved the way for innovative applications in catalysis and drug design.
The compound's role in organocatalysis has also been explored, where it acts as an efficient catalyst for various organic transformations. Its ability to stabilize transition states through fluorine's electronegativity makes it a promising candidate for asymmetric synthesis. This has led to its use in the production of chiral compounds, which are essential in pharmaceuticals and agrochemicals.
In conclusion, 2-Fluoro-4'-(Trifluoromethyl)biphenyl-4-Carbonyl Chloride (CAS No. 1261668-98-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methods and computational modeling, positions it as a key player in modern chemical research and industrial applications.
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